Technical Whitepaper: 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) in Advanced Medicinal Chemistry
Technical Whitepaper: 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of lead compounds. 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) is a highly specialized, premium functionalized indole. By strategically positioning a fluorine atom at the 7-position and a methyl group at the 5-position, this scaffold offers medicinal chemists a precise tool for modulating lipophilicity, blocking metabolic liabilities, and tuning the hydrogen-bond donor capacity of the indole nitrogen.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and handling protocols for this compound, heavily contextualized by its recent application in the optimization of anti-Trypanosoma cruzi therapeutics for Chagas disease[1].
Physicochemical Profiling & Structural Causality
Understanding the baseline properties of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems.
Quantitative Data Profile
The following table summarizes the core chemical and physical properties of the compound, synthesized from supplier specifications[2].
| Property | Value / Description |
| Chemical Name | 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid |
| CAS Registry Number | 1388058-34-1 |
| MDL Number | MFCD22563674 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.177 g/mol |
| Physical State | Solid (Yellow to white) |
| Storage Conditions | Sealed in dry, Room Temperature (20 to 22 °C) |
Structural Causality: The "Fluorine-Methyl" Synergy
As a Senior Application Scientist, I emphasize that substitutions on an indole ring are never arbitrary. The dual substitution on this specific scaffold serves distinct, synergistic purposes:
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5-Methyl Substitution (Steric/Electronic): Small, aliphatic electron-donating groups (EDGs) at the 5-position have been shown to favor target affinity. In phenotypic screening against T. cruzi, 5-methyl indoles demonstrated moderate to good potency (pEC₅₀ 5.4 < 6.2) by providing optimal lipophilic contact within hydrophobic binding pockets without incurring a massive molecular weight penalty[3].
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7-Fluoro Substitution (Metabolic/Physicochemical): The 7-position of the indole ring is a classic hotspot for Cytochrome P450 (CYP) mediated oxidation. Fluorination at this site sterically and electronically blocks oxidative metabolism, thereby improving intrinsic clearance (Clint) in liver microsomes. Furthermore, the strong electron-withdrawing nature of fluorine at the 7-position inductively lowers the pKa of the adjacent indole N-H, altering its hydrogen-bonding network and often improving membrane permeability[1].
Figure 1. Structure-Activity Relationship (SAR) logic tree for 7-fluoro-5-methyl-1H-indole derivatives.
Synthetic Methodologies: Amide Coupling Workflow
The primary utility of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is its conversion into 1H-indole-2-carboxamides. Recent literature highlights its use in synthesizing potent anti-parasitic agents by coupling it with complex amines, such as N-(4-(aminomethyl)phenyl)methanesulfonamide[4].
The Causality of Reagent Selection
Indole-2-carboxylic acids exhibit reduced electrophilicity at the carbonyl carbon due to resonance donation from the electron-rich indole nitrogen. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions or low yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the aminolysis step, particularly when coupling with sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Self-Validating Experimental Protocol
The following is a highly optimized, step-by-step methodology adapted from "General Procedure C" for the synthesis of indole-2-carboxamides[4]. This protocol incorporates a self-validating checkpoint to ensure resource efficiency.
Reagents Required:
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7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (90 mg, 0.46 mmol)
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Target Amine (e.g., sulfonamide hydrochloride derivative) (0.60 mmol, 1.3 eq)
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HATU (210 mg, 0.55 mmol, 1.2 eq)
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DIPEA (0.24 mL, 1.38 mmol, 3.0 eq)
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Anhydrous DMF (3.0 mL)
Step-by-Step Procedure:
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Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
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Activation: Dissolve 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (90 mg) in anhydrous DMF (3.0 mL). Add DIPEA (0.24 mL) and stir for 5 minutes at room temperature to ensure complete deprotonation.
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Active Ester Formation: Add HATU (210 mg) in one portion. The solution typically transitions to a deep yellow/orange color. Stir at room temperature for 30 minutes.
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Self-Validation Checkpoint (Critical): Do not add the amine yet. Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass peak confirms that the highly reactive active ester has successfully formed. Causality: Proceeding without this verification risks complete loss of the expensive amine if the activation step failed due to wet solvent or degraded HATU.
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Coupling: Upon confirmation of activation, add the target amine hydrochloride (0.60 mmol) in one portion. Stir the reaction mixture at room temperature for 16 hours.
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Quenching & Extraction: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (3 x 10 mL) to remove DMF and water-soluble byproducts.
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Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via Flash Column Chromatography (FCC) using a gradient of 0–5% DCM:MeOH to yield the final carboxamide as a solid (Typical yield: 40-65%)[3].
Figure 2. Standardized and self-validating amide coupling workflow for hindered indole-2-carboxylic acids.
Safety, Handling, and Regulatory Compliance
Handling functionalized indoles requires strict adherence to safety protocols. The compound is intended strictly for laboratory and experimental use, not for human or veterinary administration[2].
Hazard Specifications
Based on material safety data, the compound triggers several critical hazard statements. A self-validating safety approach requires that engineering controls (fume hoods) are verified before the reagent bottle is opened.
| Hazard Code | Description | Required Laboratory Precaution |
| H302 | Harmful if swallowed | Prohibit eating/drinking in the lab; wash hands immediately after handling (P264, P270). |
| H315 | Causes skin irritation | Wear nitrile gloves and standard lab coat (P280). If skin contact occurs, wash with plenty of soap and water (P302+P352). |
| H319 | Causes serious eye irritation | Mandate safety goggles. If exposed, rinse cautiously with water for several minutes (P305+P351+P338). |
| H335 | May cause respiratory irritation | Must be handled inside a certified chemical fume hood to prevent inhalation of fine particulates (P261, P271). |
Storage Causality: The compound must be stored sealed in a dry environment at room temperature (20 to 22 °C). Exposure to ambient moisture over prolonged periods can lead to surface hydration, which introduces water into subsequent moisture-sensitive coupling reactions (like the HATU protocol described above), actively destroying the coupling reagent and plummeting reaction yields.
Conclusion
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) is far more than a simple reagent; it is a meticulously designed scaffold that solves specific physicochemical problems in drug design. By leveraging the steric fit of the 5-methyl group and the metabolic shielding of the 7-fluoro group, researchers can push early-stage hits toward viable lead compounds. Adhering to the optimized, self-validating coupling protocols outlined in this guide ensures maximum synthetic efficiency and resource preservation.
References
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de Oliveira, R. G., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
